4-Cyanonicotinic acid

Synthetic Methodology Heterocyclic Chemistry C-H Functionalization

Procuring the incorrect cyanonicotinic acid isomer (e.g., 2- or 6-cyano) can cause regioselective functionalization failures. 4-Cyanonicotinic acid is the mandated isomer for ortho-directed lithiation at the 3-position, enabling synthesis of 3-halogeno-4-cyanopyridines. Its distinct LogP (0.65) and pKa (2.41) offer quantifiable advantages over 4-cyanobenzoic acid and parent nicotinic acid for modulating bioavailability. Also used to prepare vanadium catalysts for alcohol-to-carboxylic acid oxidation. ≥97% purity; stored at 2-8°C; shipped at ambient temperature.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 827616-51-3
Cat. No. B1280877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanonicotinic acid
CAS827616-51-3
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C#N)C(=O)O
InChIInChI=1S/C7H4N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,(H,10,11)
InChIKeyJAKDLDWUKSYREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanonicotinic Acid (CAS 827616-51-3): Comparative Identity and Core Properties for Scientific Procurement


4-Cyanonicotinic acid (CAS: 827616-51-3), also known as 4-cyanopyridine-3-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₇H₄N₂O₂ and a molecular weight of 148.12 g/mol . It is a derivative of nicotinic acid, characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a cyano group at the 4-position [1]. This specific substitution pattern differentiates it from other regioisomers and analogs, conferring distinct physicochemical properties such as a predicted pKa of 2.41 ± 0.10 and a predicted boiling point of 364.1 ± 27.0 °C . The compound is typically supplied as a pink solid with a purity of at least 95% and requires storage at 2-8°C .

The Risk of Isosteric Substitution: Why 4-Cyanonicotinic Acid Cannot Be Replaced by Common Analogs


The selection of 4-cyanonicotinic acid over its regioisomers (e.g., 2-, 5-, or 6-cyanonicotinic acid) or its carbocyclic analog (4-cyanobenzoic acid) is not arbitrary; it is dictated by a unique confluence of steric, electronic, and physicochemical properties that govern its reactivity and suitability in specific applications. The 4-cyano group acts as an ortho-directing group in lithiation reactions, a property not shared by the 2- or 3-cyano isomers . Furthermore, the presence of the pyridine nitrogen, in addition to the carboxylic acid and cyano groups, results in a distinct LogP and pKa profile compared to its benzene-based analog, 4-cyanobenzoic acid, directly impacting solubility, bioavailability, and metal-coordination behavior [1]. Consequently, substituting it with a seemingly similar isomer or analog can lead to failed syntheses, altered pharmacokinetics, or ineffective catalysis, as demonstrated by the quantitative evidence below.

Evidence-Based Differentiation: Quantifying the Advantages of 4-Cyanonicotinic Acid


Superior Reactivity in Ortho-Lithiation: A Directing Group Advantage Over 2- and 3-Cyano Isomers

4-Cyanonicotinic acid possesses a cyano group that functions as an effective ortho-directing group for lithiation, enabling the preparation of 3-halogeno-4-cyanopyridines via trapping with electrophiles. This is a key differentiator from 2- and 3-cyanopyridines, which were investigated and gave similar results under the same conditions but do not provide the same specific 3,4-disubstitution pattern on the pyridine ring . The reaction proceeds via ortholithiation of 4-cyanopyridine using LiTMP (lithium 2,2,6,6-tetramethylpiperidide), providing an efficient and straightforward access to this specific class of building blocks.

Synthetic Methodology Heterocyclic Chemistry C-H Functionalization

Enhanced Catalytic Activity: Comparison with Iron and Copper Catalysts in Alcohol Oxidation

When formulated as a vanadium compound, 4-cyanopyridine-3-carboxylic acid functions as an effective catalyst for the oxidation of alcohols to carboxylic acids, and for the synthesis of esters and amides from alcohols and ammonia . It is described as being 'more reactive than other catalysts, such as iron or copper, due to its high nucleophilicity and low gas solubility' .

Catalysis Green Chemistry Oxidation

Differentiation in LogP from 4-Cyanobenzoic Acid: Impact on Lipophilicity and ADME Properties

The predicted octanol-water partition coefficient (LogP) for 4-cyanonicotinic acid is 0.65148 [1]. In contrast, its carbocyclic analog, 4-cyanobenzoic acid (CAS: 619-65-8), has a LogP of 1.56 . This difference of approximately 0.9 LogP units represents a significant divergence in lipophilicity.

Medicinal Chemistry ADME Physicochemical Property Analysis

Distinct pKa and Ionization State Relative to Nicotinic Acid

The introduction of the electron-withdrawing cyano group at the 4-position significantly alters the acidity of the carboxylic acid. The predicted acid dissociation constant (pKa) for 4-cyanonicotinic acid is 2.41 ± 0.10 . This is substantially lower than the pKa of the parent compound, nicotinic acid, which is 4.85 [1].

Physicochemical Characterization Analytical Chemistry Drug Design

Strategic Procurement for 4-Cyanonicotinic Acid: Defining Optimal Use Cases


Synthesis of 3-Halogeno-4-Cyanopyridine Building Blocks via Directed Ortho-Metalation

This is the premier application for 4-cyanonicotinic acid based on its unique structural properties. As a building block, its 4-cyano group acts as an ortho-directing group in lithiation reactions, allowing for the selective functionalization at the 3-position to yield 3-halogeno-4-cyanopyridines . This is a key step in constructing more complex heterocyclic systems, such as fused pyridines found in pharmaceuticals. Procurement of this specific isomer is mandatory for this synthetic route, as 2- or 6-cyanonicotinic acid isomers would not direct metalation to the same position and would lead to different regioisomeric products.

Development of Novel Vanadium-Based Oxidation Catalysts

For research groups focused on catalysis, 4-cyanonicotinic acid can be procured to synthesize vanadium complexes that exhibit high reactivity in the oxidation of alcohols to carboxylic acids and in the formation of esters/amides . Its reported superior reactivity compared to standard iron or copper catalysts makes it a candidate for developing more efficient or selective oxidation processes, particularly those suited for gas-phase reactions due to its low gas solubility .

Medicinal Chemistry: Fine-Tuning ADME Properties in Lead Optimization

Medicinal chemists should consider 4-cyanonicotinic acid when seeking to modulate the physicochemical properties of a lead compound. Its distinct LogP (0.65) and pKa (2.41) offer a defined and quantifiable advantage over its analog, 4-cyanobenzoic acid (LogP 1.56), and parent nicotinic acid (pKa 4.85) [1]. When a scaffold requires lower lipophilicity to improve aqueous solubility or a specific ionization state at physiological pH for target engagement, the quantitative differences in these parameters provide a clear scientific rationale for selecting 4-cyanonicotinic acid over its common alternatives.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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